molecular formula C15H16N2O B2534195 (R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole CAS No. 933992-49-5

(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Katalognummer: B2534195
CAS-Nummer: 933992-49-5
Molekulargewicht: 240.306
InChI-Schlüssel: CCXYFOHSQUOJAN-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand with the molecular formula C₁₅H₁₆N₂O (CAS: 933992-49-5) and a molecular weight of 240.30 g/mol . It features a quinolin-2-yl substituent at position 2 and an isopropyl group at position 4 of the oxazoline ring. This compound is commercially available in purities up to 97% (chemical purity) and 99% enantiomeric excess (ee) , with applications in asymmetric catalysis, particularly in transition-metal-catalyzed reactions .

Eigenschaften

IUPAC Name

(4R)-4-propan-2-yl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10,14H,9H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXYFOHSQUOJAN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the reaction of a quinoline derivative with an oxazole precursor under specific conditions. One common method involves the use of a chiral auxiliary to ensure the desired enantiomer is obtained. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

®-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of (R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole as an anticancer agent. Its structure allows it to interact with tubulin, similar to other known anticancer compounds like combretastatin A-4. Research indicates that derivatives of this compound may inhibit tubulin polymerization, thus preventing cancer cell proliferation .

Case Study: Tubulin Inhibition

In a study focusing on the synthesis of novel heterocyclic compounds, (R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole was evaluated for its ability to bind to the colchicine site of tubulin. The results demonstrated that modifications in the oxazole ring could enhance its binding affinity and cytotoxicity against various cancer cell lines .

2. Neuroprotective Effects

Another area of research involves the neuroprotective properties of (R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole. Preliminary findings suggest that the compound may exhibit protective effects against neurodegeneration by modulating pathways involved in oxidative stress and inflammation .

The synthesis of (R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Wirkmechanismus

The mechanism of action of ®-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The compound is compared with analogs differing in stereochemistry, aromatic substituents, and alkyl groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Configuration Aromatic Group R Group Molecular Formula Molecular Weight (g/mol) Purity (%) CAS Number
(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole R Quinolin-2-yl Isopropyl C₁₅H₁₆N₂O 240.30 97 933992-49-5
(S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole S Quinolin-2-yl Isopropyl C₁₅H₁₆N₂O 240.30 97 226387-11-7
(R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole R 6-Phenylpyridin-2-yl Isopropyl C₁₈H₁₉N₂O 266.34 97 -
(R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole R Pyridin-2-yl Phenyl C₁₄H₁₂N₂O 224.26 98 A431000
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline S Pyridin-2-yl tert-Butyl C₁₂H₁₆N₂O 204.27 98 A340724
(R)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole R Phenanthrolin-2-yl Isopropyl C₁₈H₁₇N₃O 291.35 98 BD01404242

Key Observations :

  • Stereochemistry : The R configuration in the target compound contrasts with the S enantiomer (CAS: 226387-11-7), which has identical physicochemical properties but opposite stereochemical activity in catalysis .
  • Alkyl Groups : The isopropyl group offers moderate steric hindrance compared to tert-butyl (in (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline), which may enhance enantioselectivity in certain reactions .

Commercial Availability and Pricing

Table 2: Commercial Comparison

Compound Name Supplier Purity (%) Price (100 mg)
(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Multiple 97 ¥2090 (~$290)
(S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Bide Pharmatech 97 ¥193 (~$27)
(R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Synthonix 97 $70

Note: The R enantiomer is consistently more expensive due to higher demand in enantioselective synthesis.

Biologische Aktivität

(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, with the CAS number 933992-49-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆N₂O
  • Molecular Weight : 240.3 g/mol
  • PubChem CID : 98009061

Antimicrobial Properties

Recent studies have indicated that compounds similar to (R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole exhibit significant antimicrobial activity. For instance, derivatives of oxazoles have been shown to be effective against various fungal pathogens and pest insects in high-throughput screening assays .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Preliminary data suggest it may act as a CYP1A2 inhibitor , which is relevant for drug metabolism and potential interactions with other pharmaceuticals .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of (R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole. Results indicate varying levels of cytotoxicity depending on the cell lines used, highlighting the need for further investigation into its therapeutic index .

Case Studies

  • Case Study on Antimicrobial Activity
    • A study evaluated the effectiveness of several oxazole derivatives against fungal strains. The results demonstrated that certain derivatives exhibited potent antifungal activity, suggesting a promising avenue for agricultural applications .
  • Inhibition of CYP Enzymes
    • Research focused on the inhibition profiles of various compounds similar to (R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole revealed that it could inhibit CYP1A2 without significantly affecting other CYP enzymes. This specificity may reduce the risk of adverse drug interactions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntifungal25
Compound BCYP1A2 Inhibition15
Compound CCytotoxicity (HeLa)30

Q & A

Q. What synthetic methodologies are optimal for preparing (R)-4-isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole with high enantiomeric purity?

The synthesis typically involves a multi-step process starting from chiral amino alcohols. For example, (S)-configured dihydrooxazoles are synthesized via cyclocondensation of (S)-(+)-2-phenylglycinol with appropriate carbonyl derivatives in three stages, achieving yields of 83.2–94.5% and purity >99% . Key steps include refluxing in toluene with molecular sieves and purification via recrystallization. Enantiomeric purity is confirmed using polarimetry and spectroscopic methods (IR, NMR, GC-MS) .

Q. How can researchers verify the structural integrity and enantiomeric excess (ee) of this compound?

Structural validation relies on a combination of techniques:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
  • Polarimetry to measure optical rotation and determine ee (>99% in optimized syntheses) .
  • GC-MS for molecular weight confirmation and purity assessment. Advanced methods like X-ray crystallography or chiral HPLC may be employed for resolving complex stereochemical ambiguities .

Q. What safety precautions are critical when handling (R)-4-isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole?

The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4). Researchers should:

  • Use PPE (gloves, lab coats, goggles).
  • Avoid inhalation or skin contact; wash thoroughly with soap/water upon exposure .
  • Work in a fume hood with proper ventilation. Emergency protocols include immediate rinsing of eyes (15+ minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How does the isopropyl substituent influence the compound’s efficacy as a chiral ligand in asymmetric catalysis?

The isopropyl group enhances steric bulk, improving enantioselectivity in metal-catalyzed reactions. For example, analogous (R)-configured dihydrooxazoles act as ligands in gold(I) complexes for asymmetric cyclopropanation, achieving >90% ee in some cases . The substituent’s rigidity stabilizes transition states by restricting conformational flexibility, critical for high stereochemical control .

Q. What experimental strategies address contradictions in reported catalytic activity data for this ligand?

Discrepancies in catalytic outcomes (e.g., yield variations from 72% to 94%) may arise from:

  • Reaction solvent polarity : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility but may slow reaction kinetics .
  • Metal-ligand ratio : Optimal ratios (e.g., 1:1 for palladium complexes) balance catalytic activity and steric hindrance .
  • Temperature control : Reactions at 45°C vs. reflux conditions significantly impact turnover rates . Systematic optimization via Design of Experiments (DoE) is recommended to isolate critical variables .

Q. How can researchers modify the quinoline moiety to tune the ligand’s electronic properties for specific applications?

Substituent effects on the quinoline ring (e.g., electron-withdrawing groups at C6/C8) alter π-backbonding in metal complexes. For instance:

  • Electron-deficient quinolines enhance Lewis acidity in palladium catalysts, accelerating oxidative additions .
  • Methoxy or methyl groups at C4 improve solubility in hydrophobic media, beneficial for organometallic reactions . Computational modeling (DFT) aids in predicting electronic perturbations before synthesis .

Q. What analytical approaches resolve challenges in quantifying trace impurities during scale-up synthesis?

Impurity profiling requires:

  • LC-MS/MS for detecting low-abundance byproducts (e.g., diastereomers or oxidation derivatives).
  • Chiral SFC (Supercritical Fluid Chromatography) for separating enantiomers with high resolution .
  • Elemental analysis to verify stoichiometric consistency, particularly for metal-ligand complexes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.